2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester
CAS No.: 150109-48-1
Cat. No.: VC6450977
Molecular Formula: C10H18ClNO4
Molecular Weight: 251.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150109-48-1 |
|---|---|
| Molecular Formula | C10H18ClNO4 |
| Molecular Weight | 251.71 |
| IUPAC Name | chloromethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14) |
| Standard InChI Key | ZVIVWDWVAWCELW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(C)(C)C(=O)OCCl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflecting its stereochemical configuration and functional groups . Its molecular formula, C₉H₁₆ClNO₄, corresponds to a molecular weight of 237.68 g/mol . The Boc group [(2-methylpropan-2-yl)oxycarbonyl] protects the amine, while the chloromethyl ester (-OCH₂Cl) enhances electrophilicity for subsequent substitutions.
Synonyms and Registry Numbers
Common synonyms include:
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R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester
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Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
The compound is registered under CAS No. 1932604-50-6 and PubChem CID 124220403 .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves two sequential steps:
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Boc Protection: The amine group of 2-methylpropionic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM).
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Esterification: The carboxylic acid is activated (e.g., via thionyl chloride) and reacted with chloromethyl chloride to form the chloromethyl ester.
A representative reaction scheme is:
Industrial Production
Industrial processes optimize yield and purity through:
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Continuous Flow Systems: To minimize side reactions.
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Catalytic Methods: Using DMAP (4-dimethylaminopyridine) to accelerate esterification.
Typical yields exceed 70%, with purity >95% confirmed via HPLC.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. The Boc group confers stability under basic conditions but undergoes cleavage in acidic environments (e.g., trifluoroacetic acid). The chloromethyl ester is moisture-sensitive, necessitating anhydrous storage .
Spectroscopic Data
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chloromethyl ester reacts with nucleophiles (e.g., amines, alcohols) to form amides or ethers. For example:
This reactivity is exploited in peptide coupling and prodrug synthesis.
Deprotection of the Boc Group
Acidic treatment (e.g., HCl/dioxane) removes the Boc group, regenerating the free amine:
This step is pivotal in multi-step syntheses.
Applications in Pharmaceutical Research
Prodrug Development
The chloromethyl ester facilitates prodrug design by masking carboxylic acid groups, improving bioavailability. For instance, it has been used to synthesize PPAR α/γ dual agonists for diabetes therapy .
Peptide Synthesis
As a Boc-protected building block, the compound enables segment condensation in solid-phase peptide synthesis (SPPS). Its stability prevents racemization during coupling.
Case Study: Anticancer Agents
Derivatives of this compound serve as intermediates in kinase inhibitors, where the chloromethyl group is displaced by heterocyclic amines to enhance target binding .
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